molecular formula C10H7BrN4O B1480926 2-(Azidomethyl)-5-(4-bromophenyl)oxazole CAS No. 2089537-78-8

2-(Azidomethyl)-5-(4-bromophenyl)oxazole

Cat. No. B1480926
CAS RN: 2089537-78-8
M. Wt: 279.09 g/mol
InChI Key: PYJDTVKSGGSLFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years due to their potential biological activities . One method involves the use of phenyl boronic acid as a catalyst in the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenyl boronic acid . Another method involves the Fischer oxazole synthesis, which has been useful in the synthesis of 2-(4-Bromophenyl)5-phenyloxazole starting with benzaldehyde cyanohydrin and 4-bromobenzaldehyde .


Molecular Structure Analysis

The molecular structure of “2-(Azidomethyl)-5-(4-bromophenyl)oxazole” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .


Chemical Reactions Analysis

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .

Scientific Research Applications

Pharmaceutical Research: Alzheimer’s Disease Treatment

The structural similarity of “2-(Azidomethyl)-5-(4-bromophenyl)oxazole” to certain bromophenyl derivatives suggests potential applications in Alzheimer’s disease treatment. Bromophenyl compounds have been evaluated for their activity against acetylcholinesterase (AChE), a key enzyme involved in the progression of Alzheimer’s . The azidomethyl group could be utilized in click chemistry to attach various moieties that target other aspects of the disease, such as beta-amyloid aggregation.

Material Science: Synthesis of Functional Molecules

In material science, the azide group in “2-(Azidomethyl)-5-(4-bromophenyl)oxazole” can participate in unique reactions like azide-alkyne cycloaddition, which is valuable for creating polymers or coatings with specific properties . The bromophenyl moiety could also contribute to the development of materials with enhanced thermal stability or electronic properties.

Environmental Studies: Pollutant Detection

The compound’s reactivity and potential for forming stable heterocyclic structures make it a candidate for developing sensors or indicators for environmental pollutants. Its ability to undergo specific reactions with pollutants could lead to changes in fluorescence or color, aiding in the detection and measurement of environmental contaminants .

Analytical Methods: Chromatography

“2-(Azidomethyl)-5-(4-bromophenyl)oxazole” could be used to synthesize novel stationary phases for chromatography. The azide functionality allows for post-synthetic modification, which can tailor the selectivity and sensitivity of chromatographic separations for complex mixtures .

Industrial Applications: Catalyst Development

The bromine atom in the compound provides a handle for further functionalization, which is essential in catalyst design. It could be used to create ligands for metal-catalyzed reactions or as a building block for organocatalysts that facilitate various industrial chemical processes .

Biotechnology: Protein Labeling

The azide group of “2-(Azidomethyl)-5-(4-bromophenyl)oxazole” is bioorthogonal, meaning it can be used for labeling proteins in a biological context without interfering with natural processes. This application is crucial for studying protein function and interactions in living cells or tissues .

Future Directions

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in the researches and advancement of chemistry and oxazole derivatives’ biological action will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

2-(azidomethyl)-5-(4-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4O/c11-8-3-1-7(2-4-8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJDTVKSGGSLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CN=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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